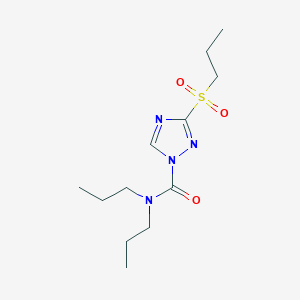
1-Dipropylcarbamoyl-3-propylsulphonyl-1,2,4-triazole
Cat. No. B8468346
M. Wt: 302.40 g/mol
InChI Key: MZOJKYLMNBCZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04087269
Procedure details


Dipropylcarbamoyl chloride (5.4 g.) was added to a solution of 5.25 g. 3-propylsulphonyl-1,2,4-triazole and 6 ml. dry triethylamine in 25 ml. dry tetrahydrofuran and the resulting mixture was refluxed under anhydrous conditions for 2.5 hours. The cooled reaction mixture was filtered to remove triethylamine hydrochloride, the filtrate was distilled under reduced pressure to remove solvent, and the residue was dissolved in methylene dichloride. The resulting solution was washed with ice-cold 0.1N aqueous sodium hydroxide (2 × 50 ml.), then with 0.01N aqueous sulphuric acid (50 ml.) and finally with water. The resulting solution was dried over anhydrous sodium sulphate and was then distilled under reduced pressure to give a solid residue. This residue was recrystallized twice from petroleum ether (b.p. 60° - 80° C.) to give 1-dipropylcarbamoyl-3-propylsulphonyl-1,2,4-triazole, m.p. 79° - 80° C. Elemental analysis satisfactory.

Name
3-propylsulphonyl-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:8][CH2:9][CH3:10])[C:5](Cl)=[O:6])[CH2:2][CH3:3].[CH2:11]([S:14]([C:17]1[N:21]=[CH:20][NH:19][N:18]=1)(=[O:16])=[O:15])[CH2:12][CH3:13].C(N(CC)CC)C>O1CCCC1>[CH2:1]([N:4]([CH2:8][CH2:9][CH3:10])[C:5]([N:19]1[CH:20]=[N:21][C:17]([S:14]([CH2:11][CH2:12][CH3:13])(=[O:16])=[O:15])=[N:18]1)=[O:6])[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N(C(=O)Cl)CCC
|
Step Two
|
Name
|
3-propylsulphonyl-1,2,4-triazole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)S(=O)(=O)C1=NNC=N1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove triethylamine hydrochloride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methylene dichloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting solution was washed with ice-cold 0.1N aqueous sodium hydroxide (2 × 50 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting solution was dried over anhydrous sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was then distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This residue was recrystallized twice from petroleum ether (b.p. 60° - 80° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(C(=O)N1N=C(N=C1)S(=O)(=O)CCC)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
